trans-1-Bromo-2-chlorocyclohexane
Description
Molecular Geometry and Halogen Substituent Orientation
The cyclohexane ring in trans-1-bromo-2-chlorocyclohexane adopts a chair conformation to minimize steric strain and torsional eclipsing. In this conformation, the bromine atom at position 1 and the chlorine atom at position 2 occupy axial and equatorial positions, respectively, or vice versa, depending on the ring’s dynamic equilibrium (Figure 1). The trans configuration ensures that the halogens lie on opposite faces of the ring, resulting in a dihedral angle of approximately 180° between the C-Br and C-Cl bonds.
Table 1: Key Structural Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}6\text{H}{10}\text{BrCl} $$ |
| Molecular Weight | 197.50 g/mol |
| CAS Registry Number | 13898-96-9 |
| Chiral Centers | C1 and C2 |
The stereochemical complexity arises from the presence of two chiral centers (C1 and C2), generating four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The trans isomer corresponds to the (1R,2S) and (1S,2R) enantiomers, which are non-superimposable mirror images. These enantiomers exhibit identical physical properties but divergent reactivity in chiral environments.
Conformational Analysis of Cyclohexane Ring Systems
The chair conformation dominates the conformational landscape of this compound due to its minimal 1,3-diaxial interactions. In the most stable chair form, the larger bromine atom occupies an equatorial position to avoid steric clashes with axial hydrogens, while the smaller chlorine atom adopts an axial orientation (Figure 2). This arrangement reduces non-bonded interactions, as equatorial substituents project outward from the ring’s equatorial plane.
Ring flipping interconverts axial and equatorial positions, but the energy barrier for this process ($$\Delta G^\ddagger \approx 10-12 \ \text{kcal/mol}$$) ensures that the trans configuration remains stereochemically rigid under standard conditions. Computational studies estimate that the equatorial bromine/axial chlorine conformation is 1.2–1.5 kcal/mol more stable than the reverse arrangement due to reduced van der Waals repulsion.
Comparative Stability of Trans vs. Cis Isomers
The trans isomer exhibits lower thermodynamic stability compared to its cis counterpart. In cis-1-bromo-2-chlorocyclohexane, both halogens can adopt equatorial positions simultaneously, minimizing 1,3-diaxial strain (Table 2). By contrast, the trans isomer forces one halogen into an axial position, leading to unfavorable interactions with axial hydrogens.
Table 2: Stability Comparison of Cis and Trans Isomers
| Isomer | Axial Substituents | Relative Energy (kcal/mol) |
|---|---|---|
| Cis | None | 0 (Reference) |
| Trans | Br or Cl | +1.4 |
This energy difference impacts reaction kinetics. For example, in E2 elimination, the trans isomer reacts slower due to the higher energy required to achieve the anti-periplanar geometry necessary for elimination. In contrast, the cis isomer readily adopts a chair conformation with axial halogens, facilitating faster elimination.
Properties
CAS No. |
13898-96-9 |
|---|---|
Molecular Formula |
C6H10BrCl |
Molecular Weight |
197.50 g/mol |
IUPAC Name |
1-bromo-2-chlorocyclohexane |
InChI |
InChI=1S/C6H10BrCl/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2 |
InChI Key |
YUIQHWAQFBGYLI-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)Cl)Br |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)Cl)Br |
Canonical SMILES |
C1CCC(C(C1)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Electrochemical Halogenation via Oil-in-Water Emulsion
Electrochemical methods offer a controlled approach to synthesizing trans-1-bromo-2-chlorocyclohexane. A patented technique employs a saturated sodium chloride electrolyte in a stirred electrolytic cell, combined with catalysts (e.g., hydrochloric acid, formic acid) and emulsifiers (e.g., dodecyltrimethylammonium chloride) to form an oil-in-water emulsion . Cyclohexane serves as the oil phase, while the aqueous phase contains NaCl, catalyst, and emulsifier. Key parameters include:
| Parameter | Range |
|---|---|
| Electrolytic Cell Voltage | 4–7 V |
| Reaction Temperature | 20–60°C |
| Reaction Time | 0.5–3.5 hours |
| Catalyst Volume | 3–6 mL |
| Emulsifier Mass | 0.1–0.2 g |
Post-reaction, methanol or ethanol is added to break the emulsion. The oil phase (containing cyclohexane and product) undergoes fractional distillation at 85–95°C to isolate this compound (purity >99%). The aqueous phase is recycled via distillation at 65–82°C . This method achieves high regioselectivity due to the stabilization of the transition state in the emulsion matrix.
Allylic Bromination of Chlorocyclohexane
Allylic bromination of 1-chlorocyclohexane using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) selectively introduces bromine at the allylic position. The reaction proceeds via a radical chain mechanism:
-
Initiation : AIBN generates radicals that abstract a hydrogen atom from the allylic position.
-
Propagation : Bromine transfer from NBS to the cyclohexyl radical forms 1-bromo-2-chlorocyclohexane.
Steric effects favor the trans isomer, as the bromine atom occupies an axial position to minimize non-bonded interactions . Yields range from 60–75%, with purity enhanced by recrystallization in nonpolar solvents.
Nucleophilic Substitution of trans-1,2-Dibromocyclohexane
trans-1,2-Dibromocyclohexane serves as a precursor for selective substitution. Treatment with aqueous sodium chloride (NaCl) in dimethylformamide (DMF) at 80°C replaces one bromine atom with chlorine via an SN2 mechanism . The trans configuration is retained due to the inversion of stereochemistry at the substitution site:
This method achieves ∼70% conversion, with unreacted dibromocyclohexane recycled through distillation .
Complex Base-Promoted Syn Elimination
A mechanistically intricate approach involves dehydrohalogenation of trans-1,2-dihalocyclohexanes using sodium amide (NaNH₂) and sodium tert-butoxide (NaOt-Bu) in tetrahydrofuran (THF) . For example, this compound forms via syn elimination from a vicinal dihalide precursor:
The reaction proceeds through a concerted E2 mechanism, with the base abstracting a β-hydrogen anti-periplanar to the leaving group . This method is highly stereospecific but requires anhydrous conditions and yields ∼65% product .
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Electrochemical | 85–90 | >99 | High selectivity, recyclable reagents | Specialized equipment required |
| Direct Halogenation | 50–65 | 85–90 | Simple reagents | Diastereomer separation needed |
| Allylic Bromination | 60–75 | 92–95 | Regioselective | Radical side reactions |
| Nucleophilic Substitution | 70 | 88–93 | Retains configuration | Requires dibromocyclohexane precursor |
| Complex Base Elimination | 65 | 90–94 | Stereospecific | Sensitive to moisture |
Mechanistic Insights and Stereochemical Control
The trans configuration in all methods arises from thermodynamic and kinetic factors:
-
Chair Conformation Stability : Bulky halogens (Br, Cl) preferentially occupy equatorial positions, but axial positioning in transition states minimizes steric strain during substitution or elimination .
-
Anti-Periplanar Geometry : E2 reactions require aligned C–Br and C–H bonds, favoring trans-diastereomers .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions, enhancing inversion efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Trans-1-Bromo-2-chlorocyclohexane can undergo nucleophilic substitution reactions, where the bromine or chlorine atom is replaced by another nucleophile. Common reagents include sodium hydroxide or potassium cyanide.
Elimination Reactions: This compound can also undergo elimination reactions to form cyclohexene derivatives. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of cyclohexene.
Oxidation and Reduction: While less common, this compound can be involved in oxidation and reduction reactions under specific conditions, leading to the formation of various cyclohexane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, ethanol as solvent.
Elimination: Potassium tert-butoxide, heat.
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, ether as solvent.
Major Products:
Substitution: 1-Chloro-2-cyclohexanol, 1-Bromo-2-cyclohexanol.
Elimination: Cyclohexene.
Oxidation: Cyclohexanone.
Reduction: Cyclohexane derivatives.
Scientific Research Applications
Scientific Research Applications
The applications of trans-1-Bromo-2-chlorocyclohexane in scientific research are diverse:
- Medicinal Chemistry : The compound is used as a precursor for synthesizing bioactive molecules that may exhibit pharmaceutical properties. Its halogenated nature allows for interactions with biological targets, making it a subject of interest in drug design and development.
- Biological Interaction Studies : Research often focuses on how this compound interacts with nucleophiles during substitution reactions or behaves under elimination conditions. These studies help elucidate its potential biological effects.
- Elimination Reaction Studies : The compound's behavior in E2 elimination reactions is notable. For example, due to its trans configuration, it shows distinct reaction pathways compared to its cis counterpart, leading to different products based on steric factors .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Pharmaceutical Development : In one study, this compound was used as an intermediate to synthesize novel anti-cancer agents. The halogen substituents were found to enhance the binding affinity of these compounds to target proteins involved in cancer progression.
- Agrochemical Research : Another research project explored the use of this compound in developing herbicides. Its reactivity allowed for the modification of existing herbicidal structures, improving efficacy against resistant weed species.
- Material Science : this compound has been investigated for its potential use in polymer chemistry, where it serves as a building block for creating functionalized polymers with specific properties.
Mechanism of Action
The mechanism by which trans-1-Bromo-2-chlorocyclohexane exerts its effects depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the compound typically follows an S(_N)2 mechanism, where the nucleophile attacks the carbon atom bonded to the leaving group (bromine or chlorine) from the opposite side, leading to inversion of configuration.
In elimination reactions, the compound follows an E2 mechanism, where the base abstracts a proton from the carbon adjacent to the leaving group, resulting in the formation of a double bond and the elimination of the leaving group.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: Positional Halogen Variations
1-Bromo-3-chlorocyclohexane and 1-Bromo-4-chlorocyclohexane are structural isomers of the target compound, differing in halogen positions. Key distinctions include:
- Steric and Electronic Effects: The 1,2-substitution in trans-1-bromo-2-chlorocyclohexane creates greater steric strain compared to the 1,3- and 1,4-isomers.
- Reactivity : The 1,2-isomer’s adjacent halogens may facilitate elimination reactions (e.g., E2) due to antiperiplanar alignment, whereas the 1,4-isomer’s distant substituents favor substitution (SN2) pathways.
Stereoisomers: Cis vs. Trans Configurations
The cis-1-bromo-2-chlorocyclohexane isomer contrasts with the trans-isomer in spatial arrangement:
- Physical Properties: Trans isomers generally exhibit higher melting points due to symmetrical packing, whereas cis isomers may have lower solubility in nonpolar solvents .
- Reactivity : In E2 elimination, the trans-isomer’s anti-periplanar geometry promotes faster dehydrohalogenation compared to the cis-isomer, which requires conformational flipping for alignment .
Dihalocyclohexanes: Bromine/Chlorine vs. Dichloro/Dibromo
Analogous Halogenated Cyclohexanes
- Bromocyclohexane (C₆H₁₁Br) : Simpler structure (one halogen) with a molecular weight of 163.06 g/mol. Lacks stereochemical complexity, making it less reactive in elimination but more volatile .
- cis-1-Bromo-2-methylcyclohexane : Methyl substituent introduces steric bulk, slowing nucleophilic attack compared to the smaller chlorine in this compound .
Key Research Findings
- Synthesis : this compound forms via bromonium ion ring-opening with Cl⁻ (anti-addition), contrasting with dibromides or dichlorides that require halogen-specific reagents .
- Conformational Studies : EXAFS spectroscopy reveals that the trans-isomer adopts a chair conformation with halogens in diaxial positions when included in thiourea frameworks, enhancing stability .
- Reactivity Trends : Bromine’s superior leaving group ability (vs. chlorine) dominates substitution pathways, while trans-configuration steric effects favor elimination .
Q & A
Q. What synthetic routes are commonly employed to prepare trans-1-bromo-2-chlorocyclohexane, and how does the reaction mechanism account for stereochemical outcomes?
- Methodological Answer : trans-1-Bromo-2-chlorocyclohexane can be synthesized via bromonium ion intermediates. Cyclohexene reacts with bromine to form a bromonium ion, which undergoes nucleophilic attack by chloride ions (from saturated aqueous NaCl) in an anti-addition manner, yielding the trans isomer due to steric and electronic constraints. Competing nucleophiles (e.g., water) may produce bromohydrin byproducts, necessitating careful control of reaction conditions (e.g., excess Cl⁻) . Confirm stereochemistry using NMR (e.g., coupling constants for axial/equatorial substituents) or X-ray crystallography .
Q. How can researchers distinguish between cis and trans isomers of 1-bromo-2-chlorocyclohexane, and what analytical techniques are most reliable?
- Methodological Answer : Separation and identification rely on chromatographic methods (GC or HPLC with chiral columns) and spectroscopic analysis. In NMR, trans isomers exhibit distinct coupling patterns (e.g., J values between vicinal protons) compared to cis isomers. For example, this compound shows axial-equatorial proton coupling (~2–4 Hz), while cis isomers display equatorial-equatorial coupling (~10–12 Hz) . Polarimetry or circular dichroism (CD) may further confirm enantiomeric purity if chiral centers exist.
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : This compound is classified under GHS hazard code H226 (flammable liquid). Use explosion-proof equipment, avoid open flames, and maintain inert atmospheres during synthesis. Personal protective equipment (PPE) such as nitrile gloves, goggles, and fume hoods are mandatory. In case of exposure, immediately wash skin with soap/water and consult medical personnel. Store in tightly sealed containers away from oxidizing agents .
Advanced Research Questions
Q. How can competing nucleophilic pathways during the synthesis of this compound be minimized to improve yield?
- Methodological Answer : Optimize reaction parameters:
- Increase chloride ion concentration to favor attack by Cl⁻ over water (e.g., using NaCl-saturated solvents).
- Lower reaction temperature to reduce radical side reactions.
- Use phase-transfer catalysts to enhance nucleophilicity of Cl⁻ in biphasic systems.
Monitor byproduct formation (e.g., bromohydrins) via TLC or GC-MS and adjust stoichiometry accordingly .
Q. What strategies are effective for resolving enantiomers or diastereomers of this compound, particularly in chiral catalysis studies?
- Methodological Answer : Chiral stationary phases (CSPs) in HPLC (e.g., cellulose- or amylose-based columns) enable enantiomer separation. For diastereomers, recrystallization using polar solvents (e.g., ethanol/water mixtures) exploits differences in solubility. Computational modeling (DFT or MD simulations) predicts energy barriers for interconversion and guides solvent selection .
Q. How do steric effects in the cyclohexane ring influence the reactivity of this compound in nucleophilic substitution (SN2 vs. SN1) reactions?
- Methodological Answer : The trans configuration imposes steric hindrance on the backside attack required for SN2, favoring SN1 mechanisms in polar protic solvents. Investigate via kinetic studies:
Q. What computational methods are suitable for predicting the thermodynamic stability and reaction pathways of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates energy minima for chair conformers and transition states. Molecular dynamics (MD) simulations in explicit solvents model solvation effects. Compare computed NMR shifts (e.g., using GIAO method) with experimental data to validate accuracy .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported reaction yields for this compound across different studies?
- Methodological Answer : Systematically replicate conditions (e.g., reagent purity, temperature control, moisture levels) and characterize products rigorously (e.g., GC purity >98%). Use standardized reference materials for calibration. If yields remain inconsistent, evaluate competing side reactions (e.g., elimination to cyclohexene derivatives) via mechanistic probes like deuterium labeling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
